molecular formula C16H18N2O2S2 B466158 N-{2-[(2-thienylcarbonyl)amino]cyclohexyl}-2-thiophenecarboxamide CAS No. 432021-64-2

N-{2-[(2-thienylcarbonyl)amino]cyclohexyl}-2-thiophenecarboxamide

Cat. No.: B466158
CAS No.: 432021-64-2
M. Wt: 334.5g/mol
InChI Key: LLVYNZOLFAEXFS-UHFFFAOYSA-N
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Description

N-{2-[(2-thienylcarbonyl)amino]cyclohexyl}-2-thiophenecarboxamide is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-{2-[(2-thienylcarbonyl)amino]cyclohexyl}-2-thiophenecarboxamide, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions using readily available starting materials and catalysts. The reaction conditions are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-thienylcarbonyl)amino]cyclohexyl}-2-thiophenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene can yield thiophene sulfoxide or thiophene sulfone .

Scientific Research Applications

N-{2-[(2-thienylcarbonyl)amino]cyclohexyl}-2-thiophenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(2-thienylcarbonyl)amino]cyclohexyl}-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Uniqueness

N-{2-[(2-thienylcarbonyl)amino]cyclohexyl}-2-thiophenecarboxamide is unique due to its specific structure, which combines a thiophene ring with a cyclohexyl group. This unique structure may confer distinct biological activities and properties compared to other thiophene derivatives .

Biological Activity

N-{2-[(2-thienylcarbonyl)amino]cyclohexyl}-2-thiophenecarboxamide, also known as a thiophene derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur. This compound can be characterized by the following details:

  • IUPAC Name : N-[2-(thiophene-2-carbonylamino)cyclohexyl]thiophene-2-carboxamide
  • Molecular Formula : C16H18N2O2S2
  • CAS Number : 432021-64-2

The primary biological target for this compound is the kinesin-like protein KIF11 (also known as Eg5), which plays a crucial role in mitotic spindle formation during cell division. Inhibition of KIF11 can disrupt mitosis, making this compound a candidate for anticancer therapy.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by disrupting microtubule dynamics, which is essential for proper cell division. The compound's ability to inhibit KIF11 contributes to its effectiveness against rapidly dividing cancer cells.

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against several bacterial strains. The thiophene moiety is known for its ability to interact with bacterial cell membranes, leading to increased permeability and subsequent cell death. Studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other thiophene derivatives:

Compound NameBiological ActivityMechanism
SuprofenAnti-inflammatoryCOX inhibition
ArticaineLocal anestheticSodium channel blockade
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamideAnticancerKIF11 inhibition

The structure of this compound allows it to target specific proteins involved in cancer cell proliferation, setting it apart from other thiophene derivatives that may have different mechanisms of action.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.
  • Antimicrobial Assays : In another study, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at low concentrations, suggesting potential for development as an antimicrobial agent.
  • Mechanistic Insights : Detailed mechanistic studies utilizing fluorescence microscopy demonstrated that the compound effectively disrupts microtubule formation in mitotic cells, corroborating its role as a KIF11 inhibitor.

Properties

IUPAC Name

N-[2-(thiophene-2-carbonylamino)cyclohexyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2/c19-15(13-7-3-9-21-13)17-11-5-1-2-6-12(11)18-16(20)14-8-4-10-22-14/h3-4,7-12H,1-2,5-6H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVYNZOLFAEXFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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